5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione
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Overview
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol is a heterocyclic compound that contains a trifluoromethyl group, a triazole ring, and a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol can be achieved through various methods. One common approach involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . This reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and catalyst-free conditions can be particularly advantageous for large-scale production due to the reduced reaction times and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Cyclization: Cyclization reactions may require acidic or basic catalysts, depending on the specific reaction pathway.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted derivatives with different functional groups.
Cyclization: Fused heterocyclic compounds with enhanced biological activity.
Scientific Research Applications
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol has numerous applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Its unique chemical structure makes it useful in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines . This inhibition disrupts the synthesis of nucleotides, leading to the suppression of cell proliferation, particularly in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with the trifluoromethyl group at the 2-position.
7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Contains a chloro and methyl group in addition to the trifluoromethyl group.
3-Trifluoromethyl-1,2,4-triazoles: Lacks the pyrimidine ring but contains the trifluoromethyl and triazole moieties.
Uniqueness
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol is unique due to the presence of both the trifluoromethyl group and the thiol group, which confer enhanced biological activity and reactivity
Properties
CAS No. |
114808-90-1 |
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Molecular Formula |
C6H3F3N4S |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione |
InChI |
InChI=1S/C6H3F3N4S/c7-6(8,9)3-1-4(14)13-5(12-3)10-2-11-13/h1-2H,(H,10,11,12) |
InChI Key |
GVYVYQCPTOQYND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N=CNN2C1=S)C(F)(F)F |
Origin of Product |
United States |
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